molecular formula C15H11N5 B2398532 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-15-8

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2398532
CAS No.: 303146-15-8
M. Wt: 261.288
InChI Key: VKVOHDHDDYVNQB-UHFFFAOYSA-N
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Description

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a triazole ring fused with a pyrimidine ring, and a phenyl group attached to the triazole ring. The presence of these rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.

Future Directions

The future directions for research on “7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group and the pyrrole ring enhances its ability to interact with various molecular targets, making it a versatile compound for drug discovery .

Properties

IUPAC Name

7-phenyl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-2-6-12(7-3-1)13-8-9-16-14-17-15(18-20(13)14)19-10-4-5-11-19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOHDHDDYVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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